molecular formula C14H14N2O3S B14932154 Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate

Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate

Cat. No.: B14932154
M. Wt: 290.34 g/mol
InChI Key: XCUFMGOCLDJBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is of interest due to its unique structure, which includes a thienylmethyl group, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of methyl benzoate with 2-thienylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product separation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The thienylmethyl group can interact with various enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the active amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[(2-FURANYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE
  • METHYL 2-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE

Uniqueness

METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in studies involving sulfur-containing heterocycles and their interactions with biological systems .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

methyl 2-(thiophen-2-ylmethylcarbamoylamino)benzoate

InChI

InChI=1S/C14H14N2O3S/c1-19-13(17)11-6-2-3-7-12(11)16-14(18)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H2,15,16,18)

InChI Key

XCUFMGOCLDJBLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.